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Compound of Interest

Compound Name: 4-Bromo-5-methylpicolinaldehyde

Cat. No.: B592004

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available spectroscopic data for 4-Bromo-5-
methylpicolinaldehyde and its closely related isomers. Due to a lack of published
experimental spectra for 4-Bromo-5-methylpicolinaldehyde, this guide leverages data from
structural analogues to predict and understand its spectroscopic characteristics. This
information is crucial for the identification, characterization, and quality control of this
compound in research and development settings.

Spectroscopic Data Comparison

While experimental spectroscopic data for 4-Bromo-5-methylpicolinaldehyde is not readily
available in the literature, we can infer its expected spectral properties by comparing it with its
isomers and similar brominated pyridine derivatives. The following tables summarize the
available and predicted data for these compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Compound 1H NMR (ppm) 13C NMR (ppm) Solvent

No experimental data
available. Predicted
shifts: Aldehyde

4-Bromo-5- proton (~10.0 ppm), No experimental data .
3
methylpicolinaldehyde  Pyridine protons available.
(singlet, ~8.5-9.0
ppm), Methyl protons
(singlet, ~2.5 ppm).
No experimental data
available. Predicted
shifts: Aldehyde
roton (~10.0 ppm),
5-Bromo-4- P o ( ppm) No experimental data
o Pyridine protons ] CDCls
methylpicolinaldehyde available.
(doublet, ~8.7 ppm;
doublet, ~7.9 ppm),
Methyl protons
(singlet, ~2.6 ppm).
3-Bromo-4-
o Consistent with - -
pyridinecarboxaldehyd Not specified. Not specified
structure[1].
e
4- 10.11 (s, 1H, CHO),
Pyridinecarboxaldehy 8.90 (d, 2H, Ar-H), Not specified. CDCI3[2]
de 7.72 (d, 2H, Ar-H)[2].

Table 2: Infrared (IR) Spectroscopy Data
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Compound

Key IR Absorptions (cm-1)

4-Bromo-5-methylpicolinaldehyde

No experimental data available. Expected
peaks: ~1700-1720 (C=0, aldehyde), ~1550-
1600 (C=C, aromatic), C-H stretching and
bending.

5-Bromo-4-methylpicolinaldehyde

No experimental data available. Expected peaks

similar to the 4-bromo isomer.

3-Bromo-4-pyridinecarboxaldehyde

Conforms to structure[1].

Table 3: Mass Spectrometry (MS) Data

Key m/z values

Compound Molecular Formula  Molecular Weight .
(Predicted)
[M+H]*+: 199.97057,
4-Bromo-5-
o C7HeBrNO 200.03 g/mol [M+Na]*:
methylpicolinaldehyde
221.95251[3]

[M+H]*: 199.97057,

5-Bromo-4-
o C7HeBrNO 200.03 g/mol [4][5] [M+Na]*:
methylpicolinaldehyde
221.95251[6]
4-
CeH4BrNO 186.01 g/mol [7][8] Not specified.

Bromopicolinaldehyde

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

These methods are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCls, DMSO-de).[9]
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 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0
ppm).

o Data Acquisition:

o 1H NMR: Acquire the spectrum using a standard pulse program (e.g., zg30) on a 300 MHz
or higher field NMR spectrometer.[9] Key parameters include a spectral width of -2 to 12
ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay
of 1-5 seconds.

o 13C NMR: Acquire the proton-decoupled 13C NMR spectrum. A wider spectral width (e.g.,
0-220 ppm) is necessary. A larger number of scans and a longer acquisition time are
typically required due to the lower natural abundance and sensitivity of the 13C nucleus.

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and calibrating the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy

For solid samples, one of the following methods is typically used:
o Potassium Bromide (KBr) Pellet Method:

o Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr
powder using an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

o Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
o Attenuated Total Reflectance (ATR) Method:

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.

o Acquire the IR spectrum. This method requires minimal sample preparation.
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Mass Spectrometry (MS)

o Electron lonization (El) Mass Spectrometry:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or through a gas chromatograph
(GC-MS) for volatile compounds.[10]

o lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in a
high vacuum, causing the molecule to ionize and fragment.[11][12]

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z)
using a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions to generate a mass spectrum, which shows the relative
abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic
compound like 4-Bromo-5-methylpicolinaldehyde using spectroscopic methods.
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Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of an

organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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